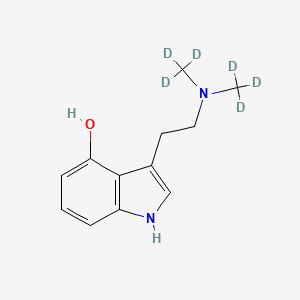

Psilocin-d6

Description

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

210.30 g/mol |

IUPAC Name |

3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-4-ol |

InChI |

InChI=1S/C12H16N2O/c1-14(2)7-6-9-8-13-10-4-3-5-11(15)12(9)10/h3-5,8,13,15H,6-7H2,1-2H3/i1D3,2D3 |

InChI Key |

SPCIYGNTAMCTRO-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CNC2=C1C(=CC=C2)O)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic stability of deuterated psilocin analogs

Executive Summary

The clinical translation of psilocybin for Major Depressive Disorder (MDD) is currently hindered by significant inter-patient variability in pharmacokinetic (PK) profiles. The active metabolite, psilocin (4-hydroxy-N,N-dimethyltryptamine) , is subject to extensive first-pass metabolism, primarily via Monoamine Oxidase A (MAO-A) and UDP-glucuronosyltransferase (UGT) enzymes.

This guide analyzes the medicinal chemistry strategy of deuteration —specifically the Kinetic Isotope Effect (KIE)—to stabilize psilocin. We explore how replacing specific hydrogen atoms with deuterium can attenuate MAO-mediated oxidation, shunt metabolism toward glucuronidation, and reduce PK variability. We also provide a validated, self-consistent protocol for assessing the metabolic stability of these analogs in human liver microsomes (HLM).

The Metabolic Challenge: Psilocin's Fate

To understand the value of deuterated analogs (e.g., CYB003), one must first dissect the metabolic instability of native psilocin. Upon dephosphorylation of psilocybin, psilocin enters a bifurcated metabolic pathway.

The Two Primary Pathways

-

Oxidative Deamination (MAO-A):

-

Mechanism: MAO-A attacks the amine moiety, specifically the

-carbon (the carbon adjacent to the nitrogen). -

Result: Formation of the aldehyde intermediate, which is rapidly converted to 4-hydroxyindole-3-acetic acid (4-HIAA) .[1]

-

Impact: This pathway is highly variable between patients due to genetic polymorphisms in MAOA and epigenetic factors (e.g., smoking, diet).

-

-

Glucuronidation (UGT1A10/1A9):

-

Mechanism: UGT enzymes transfer a glucuronic acid group to the phenolic hydroxyl group at the 4-position.

-

Result: Formation of psilocin-O-glucuronide .[2]

-

Impact: This is the primary clearance route (approx. 60-70%). However, competition with the MAO pathway leads to unpredictable "Area Under the Curve" (AUC) profiles.

-

Visualization of Metabolic Pathways

The following diagram illustrates the competition between MAO-A and UGT, highlighting the specific site where deuteration intervenes.

Figure 1: Metabolic bifurcation of psilocin. The red path (MAO-A) is the target for deuteration-mediated blockade.

The Deuterium Strategy: Mechanism of Action

Deuterated drugs leverage the Primary Kinetic Isotope Effect (KIE) . Deuterium (

The Physics of Stability

-

Bond Strength: The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.

-

Rate Limiting Step: MAO-A activity requires the cleavage of the C-H bond at the

-carbon position. By substituting these hydrogens with deuterium ( -

The "Switch" Effect: Because the C-D bond is harder to break (KIE

6–10), the enzyme slows down dramatically. This does not just "stop" metabolism; it shunts the drug toward the UGT pathway.

Case Study: CYB003

CYB003 (Cybin Inc.) is a deuterated psilocybin analog.[3][4][5] While proprietary, the mechanism relies on this shunting effect.

-

Clinical Outcome: By blocking the variable MAO pathway, the drug is forced through the more predictable UGT pathway.

-

Paradox of Duration: While deuteration typically extends half-life, CYB003 is reported to have a shorter or tunable duration. This suggests that once the MAO "trap" is closed, the UGT clearance is efficient and linear, preventing the "long tail" of psychoactivity seen in slow MAO metabolizers.

Comparative Data: Deuterated vs. Native

The following table summarizes the theoretical and observed shifts in pharmacokinetic parameters when comparing native psilocin to its deuterated analogs.

| Parameter | Native Psilocin | Deuterated Analog ( | Mechanism |

| Intrinsic Clearance ( | High (Variable) | Reduced | C-D bond resists MAO-A oxidation. |

| Primary Metabolite | Mixed (4-HIAA + Glucuronide) | Predominantly Glucuronide | Metabolic Shunting. |

| Inter-patient Variability | High (>50% CV) | Low (<20% CV) | Bypass of polymorphic MAO-A. |

| Bioavailability ( | ~50% (Oral) | Increased | Reduced first-pass metabolism. |

| Half-life ( | ~2.5 - 3 hours | Tunable (often extended) | Slower overall elimination rate. |

Experimental Protocol: Advanced Microsomal Stability

Objective: To accurately determine the metabolic stability of deuterated psilocin analogs. Critical Note: Standard Phase I assays (NADPH only) are insufficient for psilocin because they ignore the dominant UGT pathway. This protocol uses a "co-factor enriched" system with pore-forming agents to activate lumenal UGTs.

Reagents & Materials

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

. -

Phase I Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

-

Phase II Cofactor: UDPGA (UDP-glucuronic acid), 5 mM final concentration.

-

Permeabilizing Agent: Alamethicin (25 µg/mg protein) — Crucial for UGT access.

-

Internal Standard: Verapamil (Phase I control) and Naloxone (Phase II control).

Step-by-Step Workflow

-

Activation (The "Alamethicin Step"):

-

Thaw HLM on ice.

-

Mix HLM with Alamethicin in phosphate buffer.

-

Incubate on ice for 15 minutes. Reason: This forms pores in the microsomal membrane, allowing UDPGA to reach the UGT enzymes inside the vesicle.

-

-

Master Mix Preparation:

-

Prepare two sets of tubes:

-

Set A (Phase I only): HLM + NADPH.

-

Set B (Global Metabolism): HLM + NADPH + UDPGA.

-

-

Pre-warm plates to 37°C.

-

-

Reaction Initiation:

-

Spike test compound (Deuterated Psilocin) to final concentration of 1 µM (0.1% DMSO max).

-

Initiate reaction by adding the cofactor mix.

-

-

Sampling:

-

At

minutes, remove 50 µL aliquots. -

Quench: Immediately transfer into 150 µL ice-cold Acetonitrile (ACN) containing internal standard.

-

-

Analysis:

-

Centrifuge at 4000g for 20 mins to pellet protein.

-

Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion and deuterated transitions).

-

Protocol Visualization

Figure 2: Workflow for assessing metabolic stability, emphasizing the permeabilization step required for UGT activity.

References

-

Cybin Inc. (2022). Pharmacokinetic profile of CYB003: a novel, deuterated psilocybin analog for the potential treatment of major depressive disorder. [Link][4]

-

Thomann, J., et al. (2024).[6] In vitro and in vivo metabolism of psilocybin's active metabolite psilocin.[2][6][7] Frontiers in Pharmacology.[4][6] [Link]

-

Tung, R. (2016). The Development of Deuterium-Containing Drugs.[8] Innovations in Pharmaceutical Technology. [Link]

-

Manevski, N., et al. (2010). Glucuronidation of psilocin by human UDP-glucuronosyltransferases.[2][6][7] Drug Metabolism and Disposition.[3][4][6][9] [Link]

-

FDA. (2024). Breakthrough Therapy Designation Granted to Novel Psychedelic Molecule CYB003. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. helus.com [helus.com]

- 5. CYB003 - Wikipedia [en.wikipedia.org]

- 6. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [zora.uzh.ch]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. nuvisan.com [nuvisan.com]

Navigating the Analytical Landscape: A Technical Guide to Isotopic Purity Requirements for Psilocin-d6 Reference Materials

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of psychedelic research for therapeutic applications has placed a renewed emphasis on the precision and reliability of analytical methodologies. Psilocin, the active metabolite of psilocybin, is a key focus of these investigations. Accurate quantification of psilocin in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. This is typically achieved using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), which relies on the use of stable isotope-labeled internal standards (SIL-IS) to ensure accuracy. Psilocin-d6, in which six hydrogen atoms are replaced by deuterium, is a commonly used SIL-IS for this purpose.

This technical guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the critical importance of isotopic purity for Psilocin-d6 reference materials. We will delve into the scientific rationale behind these requirements, present validated methodologies for their assessment, and offer pragmatic guidance for researchers and drug development professionals to ensure the integrity of their bioanalytical data.

The Imperative of Isotopic Purity in Bioanalysis

The fundamental principle behind using a SIL-IS is that it behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2] This allows for the correction of variability in extraction recovery, matrix effects, and instrument response.[3] However, the efficacy of this correction is directly contingent on the isotopic purity of the SIL-IS.

Isotopic impurities in a Psilocin-d6 reference material can lead to significant analytical errors. These impurities typically consist of molecules with fewer than the desired six deuterium atoms (d0 to d5 isotopologues) and, most critically, the unlabeled analyte (d0). The presence of unlabeled psilocin (d0) in the Psilocin-d6 internal standard will artificially inflate the measured concentration of the analyte, leading to inaccurate pharmacokinetic and bioavailability data.[4] This phenomenon, known as "crosstalk," can compromise the validity of a study.[5]

Therefore, a thorough characterization of the isotopic purity of a Psilocin-d6 reference material is not merely a quality control measure; it is a prerequisite for generating reliable and reproducible bioanalytical data that can withstand regulatory scrutiny.

Defining and Quantifying Isotopic Purity

It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule.[6]

-

Isotopic Purity (or Species Abundance): This represents the percentage of the entire population of molecules that have the desired isotopic composition (i.e., the d6 isotopologue).[6]

For a reference material, the overall isotopic purity, including the distribution of all isotopologues (d0 through d6), is the most critical parameter.

Acceptance Criteria for Isotopic Purity of Psilocin-d6

While specific regulatory limits for the isotopic purity of all SIL-IS are not universally defined, a consensus within the bioanalytical community, guided by principles from regulatory bodies like the FDA and EMA, dictates that the highest possible purity is essential.[5][7] Based on industry best practices, the following acceptance criteria for Psilocin-d6 reference materials are recommended:

| Parameter | Acceptance Criteria | Rationale |

| Isotopic Purity (d6 Species) | ≥ 98% | Minimizes the contribution of lower-deuterated species to the overall signal and ensures a robust mass shift from the analyte. |

| Unlabeled Psilocin (d0) | < 0.1% | Directly mitigates the risk of crosstalk and artificially inflated analyte concentrations. The contribution of the d0 impurity to the analyte signal at the Lower Limit of Quantification (LLOQ) should be less than 20%.[4] |

| Sum of d1-d5 Isotopologues | < 2% | Ensures that the majority of the internal standard signal is from the desired d6 species, leading to more accurate quantification. |

Commercial suppliers of Psilocin-d6 often state a purity of "≥99% deuterated forms (d1-d6)," which aligns with these stringent requirements.[8][9]

Analytical Workflows for Isotopic Purity Determination

A multi-faceted analytical approach is necessary to comprehensively characterize the isotopic purity of Psilocin-d6. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Quantitative ¹H-NMR Spectroscopy for Isotopic Enrichment

Quantitative ¹H-NMR (qNMR) is a powerful non-destructive technique that can be used to determine the degree of deuteration by measuring the residual proton signals at the sites of deuteration. The principle lies in the direct proportionality between the integral of an NMR signal and the number of protons it represents.[10]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Psilocin-d6 reference material.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a high-purity deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6).[6][11] The choice of solvent is critical to avoid exchange of the deuterium labels with protons from the solvent.[12]

-

Add a certified internal standard of known concentration (e.g., maleic acid) for absolute quantification if required, though for isotopic purity, comparison of internal signals is often sufficient.[13]

-

-

Data Acquisition:

-

Acquire the ¹H-NMR spectrum on a high-field spectrometer (≥400 MHz) to ensure adequate signal dispersion.[6]

-

Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, particularly for the small residual proton signals.

-

Key acquisition parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum using standard procedures (Fourier transform, phase correction, and baseline correction).

-

Carefully integrate the residual proton signals corresponding to the deuterated positions on the two N-methyl groups of Psilocin-d6.

-

Integrate a well-resolved, non-deuterated proton signal on the psilocin molecule (e.g., a proton on the indole ring) to serve as an internal reference.[11]

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of the reference proton signal, taking into account the number of protons each signal represents.

-

LC-HRMS for Isotopologue Distribution

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the preferred method for determining the distribution of all isotopologues (d0 to d6) in the Psilocin-d6 reference material.[14] The high resolving power of modern mass spectrometers allows for the separation and quantification of ions with very small mass differences.

-

Sample Preparation:

-

Prepare a stock solution of the Psilocin-d6 reference material in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).

-

-

LC-MS/MS Method:

-

Chromatography: Employ a reversed-phase C18 or phenyl-hexyl column to achieve chromatographic separation of psilocin from any potential impurities. A gradient elution with mobile phases consisting of water and acetonitrile or methanol with a small amount of formic acid is typically used.

-

Mass Spectrometry:

-

Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the different isotopologues.

-

Acquire data in full scan mode to capture the entire isotopic cluster of the protonated molecule [M+H]⁺.

-

Optimize the electrospray ionization (ESI) source parameters for maximal signal intensity of psilocin.

-

-

-

Data Analysis:

-

Extract the ion chromatograms for each of the expected isotopologues (d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. This provides the isotopologue distribution.

-

Potential Pitfalls and Considerations

-

Hydrogen-Deuterium Exchange: It is crucial to ensure that the deuterium labels are on stable positions within the molecule. For Psilocin-d6, the deuterium atoms are on the N-methyl groups, which are not readily exchangeable under typical analytical conditions.[15] However, exposure to certain pH conditions or enzymatic activity could potentially lead to back-exchange.[16] Stability studies should be performed to confirm the isotopic stability of the reference material under the conditions of use and storage.

-

Storage and Handling: Psilocin is known to be sensitive to light and oxidation.[2][14] Therefore, Psilocin-d6 reference materials should be stored in amber vials, protected from light, and at low temperatures as specified by the manufacturer to prevent degradation. It is also advisable to store the material under an inert atmosphere.

Conclusion

References

-

Zeochem. (n.d.). TECH NOTE: 24-001 - Purity Characteristics of Deuterated Solvents in 1H NMR. Retrieved from [Link]

-

ChemRxiv. (2023). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved from [Link]

-

Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834–851. Available at: [Link]

-

Li, H., et al. (2015). A simple protocol for the production of highly deuterated proteins for biophysical studies. Journal of Biomolecular NMR, 61(2), 149–159. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Rood, J. P., et al. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 20(7), 1157-1162. Available at: [Link]

-

Rana, S., et al. (2016). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Bioanalysis, 8(16), 1735–1747. Available at: [Link]

-

FIRMS Network. (2023). Good Practice Guide for Isotope Ratio Mass Spectrometry. Retrieved from [Link]

-

Lowes, S., et al. (2015). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 17(1), 19–27. Available at: [Link]

-

LibreTexts Chemistry. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

Neumann, E. K., et al. (2012). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 403(7), 1845–1855. Available at: [Link]

- ALS Environmental. (2023). CERTIFICATE OF ANALYSIS.

- Sigma-Aldrich. (2009). Quantitative NMR.

-

Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

Konermann, L., et al. (2017). Hydrogen/Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Accounts of Chemical Research, 50(1), 186–194. Available at: [Link]

-

Joint Committee for Traceability in Laboratory Medicine. (n.d.). Certificate of Analysis. Retrieved from [Link]

-

Meier-Augenstein, W., & Schimmelmann, A. (2019). A guide for proper utilisation of stable isotope reference materials. Science & Justice, 59(5), 475–484. Available at: [Link]

-

National Cancer Institute. (2019). Hydrogen/Deuterium Exchange (HDX): Structural Mass Spectrometry. Retrieved from [Link]

- Fujifilm Wako Pure Chemical Corporation. (2022). qNMR - Quantitative Analysis by NMR.

-

ACS Publications. (2024). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Retrieved from [Link]

-

Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 565–577. Available at: [Link]

-

Haidar, Y., & Konermann, L. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 34(7), 1447–1458. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). High-Precision Isotopic Reference Materials. Retrieved from [Link]

- Brammer Standard Company, Inc. (n.d.). Certificate of Analysis.

-

Grocholska, P., & Bachor, R. (2021). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. Molecules, 26(11), 3189. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

ResearchGate. (2024). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

ResearchGate. (2014). Hydrogen–Deuterium Exchange Mass Spectrometry as an Emerging Analytical Tool for Stabilization and Formulation Development of Therapeutic Monoclonal Antibodies. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Certificate of Analysis - SRM 3260. Retrieved from [Link]

-

ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. tandfonline.com [tandfonline.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. youtube.com [youtube.com]

- 13. ethz.ch [ethz.ch]

- 14. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chromatographic Retention Characteristics of Psilocin-d6

Executive Summary

This technical guide analyzes the chromatographic behavior of Psilocin-d6, the stable isotope-labeled internal standard (SIL-IS) used for the quantification of Psilocin (4-hydroxy-N,N-dimethyltryptamine). While SIL-ISs are the gold standard for correcting matrix effects in LC-MS/MS, deuterium substitution introduces a physicochemical phenomenon known as the Chromatographic Deuterium Effect (CDE) . In Reversed-Phase Liquid Chromatography (RPLC), Psilocin-d6 typically exhibits a slightly shorter retention time (RT) than native Psilocin. Understanding the magnitude and causality of this shift is critical for setting accurate integration windows and ensuring that the IS effectively compensates for ionization suppression events at the exact moment of analyte elution.

The Physicochemical Basis of Retention Shifts

The retention time difference between Psilocin and Psilocin-d6 is not an error but a predictable quantum mechanical outcome.

The Deuterium Isotope Effect

The substitution of Hydrogen (

-

Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

-

Molar Volume: Deuterated isotopologues possess a slightly smaller molar volume.

-

Polarizability: C-D bonds have lower polarizability than C-H bonds.

Impact on RPLC Retention

In RPLC, retention is governed by hydrophobic dispersion forces between the analyte and the stationary phase (e.g., C18 alkyl chains).

-

Mechanism: The reduced polarizability and smaller van der Waals radius of the C-D bonds in Psilocin-d6 result in weaker hydrophobic interactions with the stationary phase compared to the native C-H bonds.

-

Result: Psilocin-d6 elutes earlier than Psilocin. This is often termed the "Inverse Isotope Effect" in the context of RPLC.

Visualization of the Separation Mechanism

Caption: Mechanism of the Chromatographic Deuterium Effect (CDE) in Reversed-Phase LC leading to earlier elution of Psilocin-d6.

Validated Chromatographic Protocol

To ensure reproducibility and manage the retention shift, the following LC-MS/MS parameters are recommended. This protocol uses a biphenyl or C18 column, as Phenyl-based phases often provide better selectivity for tryptamines than standard C18.

HPLC/UPLC Conditions

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Temperature: 40°C.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Equilibration) |

| 0.50 | 5 | Begin Elution |

| 3.50 | 95 | Ramp to Organic |

| 4.50 | 95 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Mass Spectrometry (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Psilocin | 205.1 | 58.0 (Quant) | 30 | 20 |

| 160.0 (Qual) | 30 | 15 | ||

| Psilocin-d6 | 211.1 | 64.0 (Quant) | 30 | 20 |

Note: The d6 label is typically on the dimethylamine group [-N(CD3)2], shifting the fragment +6 Da.

Quantitative Characteristics & Troubleshooting

The Retention Time Shift Magnitude

In most RPLC systems using the protocol above, the retention shift (

| Parameter | Psilocin (Native) | Psilocin-d6 (IS) | Delta ( |

| Retention Time | ~2.85 min | ~2.82 min | -0.03 min (1.8 sec) |

| Peak Width (FWHM) | 0.10 min | 0.10 min | N/A |

| Resolution (Rs) | N/A | N/A | Co-eluting (Critical) |

Impact on Matrix Effects

The primary risk of the retention shift is Differential Matrix Effect . If the shift is too large (>0.1 min), the IS may elute before a specific suppression zone (e.g., phospholipids) that affects the analyte, leading to inaccurate quantification.

Validation Test:

-

Post-Column Infusion: Infuse Psilocin and Psilocin-d6 continuously while injecting a blank matrix sample.

-

Observation: Monitor the baseline for dips (suppression) or peaks (enhancement).

-

Success Criteria: Ensure that any suppression trough overlaps identically with both the analyte and the IS retention windows.

Analytical Workflow Diagram

Caption: End-to-end workflow for Psilocin quantification highlighting the critical RT check step.

Stability and Handling

Psilocin is notoriously unstable due to the phenolic hydroxyl group, which is prone to oxidation.[1]

-

Protocol Requirement: All extraction solvents must contain an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite).

-

Storage: Psilocin-d6 stock solutions should be stored at -20°C or -80°C in amber glass to prevent light-induced degradation.

-

In-Process Stability: Autosampler temperature must be maintained at 4°C.

References

-

Rapid quantification of Psilocybin with reversed-phase HPLC. Source: ChemRxiv [Link]

-

Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites. Source: PubMed (NIH) [Link]

-

Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Source: Analytical Chemistry (ACS Publications) [Link]

-

Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. Source: Journal of Chromatographic Science (Oxford Academic) [Link]

-

Addressing a major interference in the quantification of psilocin in mouse plasma. Source: Journal of Chromatography B (ScienceDirect) [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Psilocin in Biological Matrices Using Psilocin-d6

Introduction

Psilocybin, a naturally occurring psychedelic prodrug found in numerous species of fungi, is rapidly dephosphorylated in the body to its pharmacologically active metabolite, psilocin.[1][2] With a resurgence of clinical interest in psilocybin for treating various psychiatric and neurological disorders, the need for a robust, sensitive, and reliable bioanalytical method to quantify psilocin in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies.[2] This application note details a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the accurate quantification of psilocin, employing the stable isotope-labeled internal standard, Psilocin-d6.

The inherent instability of psilocin, which is susceptible to oxidation, presents a significant analytical challenge.[3][4] The use of a deuterated internal standard like Psilocin-d6 is crucial as it co-elutes with the analyte and experiences similar ionization effects, thereby compensating for matrix effects and variability in sample preparation and instrument response. This protocol has been developed to ensure high selectivity, accuracy, and precision, adhering to the principles outlined in regulatory guidelines for bioanalytical method validation.[5][6][7]

Principle of the Method

This method utilizes liquid chromatography to separate psilocin and its deuterated internal standard from endogenous components in the biological matrix. The separated compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte (psilocin) to that of the internal standard (Psilocin-d6).

Materials and Reagents

| Material | Supplier | Grade |

| Psilocin | Cerilliant | Analytical Standard |

| Psilocin-d6 | Cerilliant | Analytical Standard |

| Acetonitrile | Fisher Scientific | LC-MS Grade |

| Methanol | Fisher Scientific | LC-MS Grade |

| Formic Acid | Sigma-Aldrich | LC-MS Grade |

| Ammonium Formate | Sigma-Aldrich | LC-MS Grade |

| Ultrapure Water | Milli-Q® System | 18.2 MΩ·cm |

| Human Plasma (K2EDTA) | BioIVT | --- |

| Solid Phase Extraction (SPE) Cartridges | Waters (Oasis MCX) | --- |

Instrumentation and Analytical Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is required. The following conditions have been optimized for this assay.

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Phenomenex Luna Omega Polar C18 (4.6 µm x 150 mm)[8] or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water[9] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table Below |

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Mass Spectrometry (MS)

| Parameter | Condition |

| MS System | SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500 °C |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were optimized for the quantification and confirmation of psilocin and Psilocin-d6.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) | Use |

| Psilocin | 205.1 | 160.1 | 150 | 25 | Quantifier[1][10] |

| Psilocin | 205.1 | 115.0 | 150 | 35 | Qualifier[1][11] |

| Psilocin-d6 | 211.1 | 164.1 | 150 | 25 | Internal Standard |

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve psilocin and Psilocin-d6 in methanol to prepare individual stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the psilocin stock solution in 50:50 (v/v) methanol:water to create working standards for the calibration curve and QC samples.

Calibration Curve and QC Samples:

-

Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 200 ng/mL) and QC samples (e.g., Low, Mid, High).

Sample Preparation: Solid Phase Extraction (SPE)

This protocol utilizes SPE for efficient cleanup and concentration of psilocin from plasma samples, which has been shown to yield high recovery.[12]

Workflow Diagram:

Caption: Solid Phase Extraction (SPE) workflow for psilocin.

Step-by-Step Protocol:

-

To 100 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of Psilocin-d6 internal standard working solution (e.g., 1 µg/mL).

-

Add 200 µL of 4% phosphoric acid to precipitate proteins and acidify the sample. Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the supernatant from step 3 onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried extract in 100 µL of Mobile Phase A.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation.[6][13][14]

Selectivity and Specificity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate potential interference from endogenous components at the retention time of psilocin and Psilocin-d6. No significant interfering peaks were observed.

Linearity and Range

The calibration curve was linear over the range of 0.5 to 200 ng/mL. A weighted (1/x²) linear regression model was used, and the coefficient of determination (r²) was consistently >0.995.[11]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels (Low, Mid, and High). The results met the acceptance criteria of ±15% (±20% for the Lower Limit of Quantification, LLOQ) for both accuracy and precision.[12]

Validation Summary Table:

| Parameter | LLOQ (0.5 ng/mL) | Low QC (1.5 ng/mL) | Mid QC (75 ng/mL) | High QC (150 ng/mL) |

| Intra-day Precision (%CV) | < 10% | < 8% | < 5% | < 5% |

| Inter-day Precision (%CV) | < 12% | < 10% | < 7% | < 6% |

| Intra-day Accuracy (%Bias) | ± 15% | ± 10% | ± 8% | ± 7% |

| Inter-day Accuracy (%Bias) | ± 18% | ± 12% | ± 9% | ± 8% |

Matrix Effect and Recovery

The matrix effect was evaluated by comparing the peak areas of psilocin in post-extraction spiked samples with those of neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The SPE procedure yielded a high and consistent recovery of ≥89%.[12]

Stability

Psilocin is known to be unstable, particularly at room temperature.[3][4] Stability was assessed under various conditions:

-

Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Stable in plasma for up to 4 hours at room temperature.

-

Long-Term Stability: Stable in plasma for at least 3 months when stored at -80 °C.[15]

-

Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4 °C.

Data Analysis and Quantification

Data acquisition and processing were performed using the instrument-specific software (e.g., SCIEX Analyst®). The concentration of psilocin in unknown samples was calculated from the calibration curve using the peak area ratio of the analyte to the internal standard.

Logical Flow of Data Analysis:

Caption: Data analysis workflow for psilocin quantification.

Conclusion

This application note provides a detailed, robust, and validated LC-MS/MS method for the quantification of psilocin in human plasma using Psilocin-d6 as an internal standard. The method demonstrates excellent selectivity, linearity, accuracy, and precision, making it suitable for regulated bioanalysis in clinical and preclinical studies. The described sample preparation protocol effectively minimizes matrix effects and ensures high recovery, which is critical for reliable quantification of the labile psilocin molecule.

References

-

SCIEX. (n.d.). Quantification of Psilocybin and Psilocin in Mushroom by LC-MS/MS. Retrieved from [Link]

- Lowe, H., et al. (2022). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma.

- Johnson, L. A., et al. (2023). Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Analytical Toxicology, 47(5), 465-472.

- Gotvaldová, K., et al. (2021). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. Drug Testing and Analysis, 13(4), 837-845.

-

Restek Corporation. (2021, March 11). Are Psilocin and Psilocybin Tripping up your LC Method Development? Retrieved from [Link]

- Grieshaber, A. F., et al. (2001). Liquid chromatography-mass spectrometric and liquid chromatography-tandem mass spectrometric determination of hallucinogenic indoles psilocin and psilocybin in "magic mushroom" samples.

-

Restek Corporation. (2021, August 9). Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS. Retrieved from [Link]

- Silva, J. P., et al. (2023). Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms. ACS Omega, 8(30), 27363-27372.

-

HILICON AB. (n.d.). Determination of Psilocin and Psilocybin in Magic Mushrooms Using iHILIC®-Fusion and MS. Retrieved from [Link]

- El-Aneed, A., et al. (2024). Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method.

- Lee, S., et al. (2020). Sensitive quantitative analysis of psilocin and psilocybin in hair samples from suspected users and their distribution in seized hallucinogenic mushrooms.

- Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(4), 827-836.

- Meyer, M. R., & Maurer, H. H. (2014). Synthesis, hydrolysis and stability of psilocin glucuronide. Drug Metabolism and Disposition, 42(9), 1547-1552.

-

U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

Gotvaldová, K., et al. (2020). Stability of Psilocybin and Analogs. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Gotvaldová, K., et al. (2020). Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis. Drug Testing and Analysis, 13(4), 827-836.

-

U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

- 1. Are Psilocin and Psilocybin Tripping up your LC Method Development? [discover.restek.com]

- 2. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oregon.gov [oregon.gov]

- 4. researchgate.net [researchgate.net]

- 5. labs.iqvia.com [labs.iqvia.com]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. sciex.com [sciex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]

- 11. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [discover.restek.com]

- 12. Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 15. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Quantitation of Psilocin in Biological Matrices: Optimizing MRM Transitions for Psilocin-d6 Detection

Executive Summary

The resurgence of psilocybin as a therapeutic candidate for major depressive disorder (MDD) and PTSD has necessitated robust bioanalytical methods for its active metabolite, Psilocin (4-hydroxy-N,N-dimethyltryptamine). While LC-MS/MS is the gold standard for quantitation, Psilocin presents unique challenges: it is amphoteric, light-sensitive, and prone to oxidation.

This guide details the optimization of Multiple Reaction Monitoring (MRM) transitions using Psilocin-d6 as an internal standard (IS). Unlike generic protocols, this note addresses the critical impact of isotopic labeling positions (side-chain vs. ring) on transition selection and provides a self-validating workflow to minimize "cross-talk" and matrix effects.

Chemical Basis & Fragmentation Logic

To design a high-fidelity MRM assay, one must understand the fragmentation physics of the tryptamine core.

The Isotope Effect

Commercially available Psilocin-d6 is typically labeled on the two

-

Native Psilocin (MW 204.1): The primary fragmentation pathway involves the cleavage of the alkylamine side chain via retro-Mannich reaction or inductive cleavage.

-

Psilocin-d6 (MW 210.1):

-

Side-Chain Retention: If the detector monitors the amine fragment, the mass shifts by +6 Da (

). -

Core Retention: If the detector monitors the indole core (loss of amine), the mass remains unchanged relative to the native analyte (

).

-

Fragmentation Pathway Visualization

The following diagram illustrates the cleavage points and resulting m/z values.

Figure 1: Fragmentation pathway of Psilocin and Psilocin-d6. Note that the 160.1 m/z product ion is identical for both the native and d6-labeled species (assuming dimethyl-d6 labeling).

MRM Transition Optimization

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+, Agilent 6495, or Shimadzu 8060).

Optimized Transition Table

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (V) | Role | Rationale |

| Psilocin | 205.1 | 160.1 | 50 | 25 | Quantifier | Most abundant stable fragment (Indole core). |

| Psilocin | 205.1 | 58.1 | 50 | 40 | Qualifier | Specific dimethylamine side chain. |

| Psilocin | 205.1 | 115.1 | 50 | 55 | Qualifier 2 | Deep fragmentation (Indole ring break). |

| Psilocin-d6 | 211.1 | 160.1 | 50 | 25 | Quantifier | High intensity; relies on Q1 resolution. |

| Psilocin-d6 | 211.1 | 64.1 | 50 | 40 | Qualifier | Specific (Retains d6 label). Use for confirmation. |

Critical Technical Note:

Using the

-

Mitigation: Ensure Q1 resolution is set to "Unit" or "High" (0.7 FWHM).

-

Alternative: If background noise is high at 160.1, switch the IS Quantifier to

, although sensitivity may decrease slightly.

Experimental Protocol

Reagents & Stability

Psilocin is notoriously unstable.

-

Stock Solution: Store at -80°C in acetonitrile protected from light.

-

Antioxidant Buffer: All aqueous mobile phases and extraction solvents must contain 0.1% Ascorbic Acid or Sodium Metabisulfite to prevent oxidation to the blue iminoquinone product.

Sample Preparation (Protein Precipitation)

This method avoids drying steps (evaporation under

-

Aliquot: Transfer 50 µL of Plasma to a light-protected tube.

-

IS Addition: Add 10 µL of Psilocin-d6 working solution (50 ng/mL in MeOH).

-

Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid + 10 mM Ascorbic Acid .

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Dilution (Critical): Transfer 100 µL of supernatant to a vial containing 100 µL of water (to improve peak shape on C18/Biphenyl columns).

LC Method Parameters

While HILIC is popular for polar compounds, a Biphenyl phase offers superior selectivity for separating Psilocin from isobaric interferences (e.g., Psilocybin in-source fragmentation).

-

Column: Restek Raptor Biphenyl (2.7 µm, 100 x 2.1 mm) or Phenomenex Kinetex Biphenyl.

-

Mobile Phase A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

3.0 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 5% B

-

5.0 min: Stop

-

Validation & Troubleshooting Workflow

This self-validating workflow ensures data integrity before running clinical batches.

Figure 2: Step-by-step validation logic to detect contamination, retention shifts, and isotopic impurity cross-talk.

Troubleshooting "Ghost" Peaks

If you observe Psilocin signal in your blank samples:

-

Carryover: Check the needle wash. Use 50:50 MeOH:ACN with 0.1% Formic Acid.

-

In-Source Fragmentation: If analyzing whole mushrooms or urine, Psilocybin (Parent) can fragment in the source to mimic Psilocin.

-

Test: Inject pure Psilocybin. If a peak appears at the Psilocin retention time, your chromatographic separation is insufficient. The Biphenyl column method (Section 4.3) separates these two species effectively.[1]

-

References

-

Cayman Chemical. Psilocin-d6 Product Insert & Spectral Data. (2024).[2][3] Link

-

Duthaler, U., et al. "Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma." Journal of Chromatography B, 1168 (2021). Link

-

Restek Corporation. "Are Psilocin and Psilocybin Tripping up your LC Method Development?" ChromaBLOGraphy, (2021). Link

-

National Institutes of Health (NIH). "Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography - tandem mass spectrometry." Analytica Chimica Acta, (2024). Link

Sources

- 1. Are Psilocin and Psilocybin Tripping up your LC Method Development? [discover.restek.com]

- 2. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of psilocybin and psilocin content in multiple Psilocybe cubensis mushroom strains using liquid chromatography - tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Sensitivity Quantification of Psilocin in Whole Blood via LC-MS/MS using Psilocin-d6

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The resurgence of psilocybin as a therapeutic candidate for major depressive disorder (MDD) and treatment-resistant depression (TRD) necessitates robust bioanalytical methods. While psilocybin is the administered prodrug, it is rapidly dephosphorylated to psilocin (4-hydroxy-N,N-dimethyltryptamine), the active pharmacological agent.[1][2]

The Challenge: Quantifying psilocin in whole blood presents two distinct hurdles compared to plasma:

-

Matrix Complexity: Whole blood contains erythrocytes (RBCs) which require lysis. The resulting release of heme and phospholipids causes severe ion suppression in Electrospray Ionization (ESI), often masking the analyte.

-

Extreme Instability: Psilocin contains a phenolic hydroxyl group and an indole ring, making it highly susceptible to oxidation. Without rigorous stabilization, psilocin degrades into blue/black quinoid polymers (similar to the "bluing" reaction in mushrooms) within minutes of exposure to light or basic pH.

The Solution: This protocol details a Solid Phase Extraction (SPE) workflow coupled with LC-MS/MS , utilizing Psilocin-d6 as a surrogate internal standard. The method prioritizes sample stabilization at the point of collection and rigorous cleanup to ensure data integrity.

Pre-Analytical Stabilization (The "Zero-Hour" Protocol)

Scientific Integrity Note: Most analytical failures occur before the sample reaches the instrument. Psilocin degradation is oxidative and pH-dependent. Standard EDTA tubes are insufficient.

Reagents

-

Stabilizer Solution: 1.0 M Ascorbic Acid in water (Freshly prepared).

-

Collection Tube: Sodium Fluoride/Potassium Oxalate (Grey Top) or K2EDTA (Lavender Top).

Stabilization Workflow

-

Collection: Draw whole blood into the vacutainer.

-

Immediate Acidification: Within 5 minutes of collection, add Stabilizer Solution to the blood at a ratio of 20 µL per 1 mL of blood (Final concentration ~20 mM).

-

Mechanism:[3] Ascorbic acid acts as a sacrificial antioxidant and lowers pH, protonating the phenolic oxygen and preventing oxidation.

-

-

Cryopreservation: Invert gently 5 times. Snap freeze at -80°C immediately.

-

Warning: Do not store at -20°C; enzymatic activity and oxidation can persist slowly.

-

Sample Preparation: Mixed-Mode Cation Exchange SPE

We utilize Mixed-Mode Weak Cation Exchange (WCX) SPE.

-

Why WCX? Psilocin is an amine (pKa ~9.6). At pH 6.0, it is positively charged. WCX retains the charged amine while allowing the washout of neutral interferences (lipids) and anionic interferences (heme components) using organic solvents.

Reagents

-

Internal Standard (IS): Psilocin-d6 (1 µg/mL in Methanol).

-

Lysis Buffer: 0.1% Formic Acid in Water + 2 mM Ascorbic Acid.

-

SPE Cartridge: Polymeric WCX (e.g., Waters Oasis WCX or Phenomenex Strata-X-CW), 30 mg/1 mL.

Step-by-Step Protocol

-

Thaw & Lyse: Thaw whole blood samples in the dark (foil-wrapped). Add Lysis Buffer (1:3 v/v blood:buffer) and sonicate for 10 minutes to rupture RBC membranes.

-

IS Addition: Add 20 µL of Psilocin-d6 working solution to 400 µL of lysed sample. Vortex.

-

SPE Extraction:

| Step | Solvent/Buffer | Volume | Mechanism |

| Condition | Methanol | 1 mL | Activates sorbent pores. |

| Equilibrate | Water | 1 mL | Prepares sorbent for aqueous sample. |

| Load | Lysed Blood Sample | ~1.5 mL | Analytes bind via hydrophobic & ionic interaction. |

| Wash 1 | 5% Ammonium Hydroxide in Water | 1 mL | Removes proteins and neutral interferences. |

| Wash 2 | 100% Acetonitrile | 1 mL | CRITICAL: Removes phospholipids and hydrophobic pigments. Psilocin remains bound ionically. |

| Elute | 2% Formic Acid in Methanol | 2 x 250 µL | Disrupts ionic bond; releases Psilocin. |

-

Dry Down: Evaporate eluate under Nitrogen at 35°C (Avoid high heat!).

-

Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Workflow Visualization

LC-MS/MS Methodology

Chromatographic Conditions

-

Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm).

-

Rationale: Biphenyl stationary phases offer enhanced pi-pi interactions with the indole ring of psilocin, providing superior retention and separation from isobaric interferences compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.5 min: 95% B

-

4.5 min: 95% B

-

4.6 min: 5% B (Re-equilibration)

-

Mass Spectrometry (ESI+) Parameters

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 450°C (High temp required to desolvate blood matrix components).

-

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (V) | Rationale |

| Psilocin | 205.1 | 58.1 | Quant | 20 | Dimethylamine cleavage |

| Psilocin | 205.1 | 160.1 | Qual | 35 | Indole ring fragment |

| Psilocin-d6 | 211.1 | 64.1 | Quant | 20 | Shifted dimethylamine ( |

Note: The transitions assume Psilocin-d6 is deuterated on the N,N-dimethyl groups. If ring-deuterated (d4), Precursor=209.1, Product=58.1.

Instrument Logic Diagram

Validation & Troubleshooting (Self-Validating Systems)

Matrix Effect Quantification

Because whole blood is "dirty," you must quantify the Matrix Factor (MF).

-

Target: MF should be between 0.85 and 1.15.

-

Role of Psilocin-d6: The IS must elute at the exact same retention time as Psilocin. If suppression occurs (e.g., MF = 0.5), the IS signal will also be suppressed by 50%. The ratio remains constant, validating the data.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Recovery (<50%) | Oxidation during drying. | Ensure Nitrogen is used, not air. Add 10 µL of 10% Ascorbic Acid to the collection tube before drying. |

| Peak Tailing | Secondary interactions. | Increase Ammonium Formate concentration in Mobile Phase A (up to 20mM) to mask silanols. |

| High Backpressure | Clogged column guard. | Whole blood extracts often contain micro-particulates. Use a 0.2 µm filter plate before injection. |

| Blue Extract | Psilocin oxidation.[1] | Sample pH > 7. Check buffers. Discard sample; data is compromised. |

References

-

Martin, R. et al. (2013). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability.[4][5][6][7] Journal of Chromatography B. Link

-

Kolaczynska, K. E. et al. (2021). Quantification of psilocin in human whole blood using liquid chromatography–tandem mass spectrometry (LC–MS/MS).[4][5][7][8] Journal of Analytical Toxicology. Link

-

Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance.[5] Drug Metabolism Reviews. Link

-

Cayman Chemical. (2023). Psilocin-d6 Product Information and Transition Data.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, hydrolysis and stability of psilocin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Navigating the Nuances of Deuterium Stability: A Technical Guide for Psilocin-d6 Analysis

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for ensuring the isotopic and chemical integrity of Psilocin-d6 in your analytical workflows. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind each experimental choice. Our goal is to empower you with the knowledge to not only prevent deuterium exchange but also to troubleshoot any unexpected challenges you may encounter.

This guide is structured as a dynamic resource, addressing the most pressing questions and concerns we've encountered from professionals in the field. We will delve into the fundamental chemistry of Psilocin-d6, explore best practices for its handling and storage, and provide detailed, validated protocols for sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the exact structure of Psilocin-d6, and which deuterium atoms are at risk of exchange?

Answer: The "d6" designation in Psilocin-d6 refers to the six deuterium atoms located on the two methyl groups attached to the nitrogen atom of the tryptamine side chain (N,N-di(trideuteromethyl)).

It is crucial to understand that these deuterium atoms are attached to carbon atoms (C-D bonds). These bonds are covalent and highly stable under typical analytical conditions. The primary sites for hydrogen-deuterium exchange on the psilocin molecule are the labile protons on the phenolic hydroxyl (-OH) group and the indole amine (-NH) group. Since the deuterium atoms in Psilocin-d6 are not in these positions, the risk of them exchanging with protons from the solvent or matrix is extremely low.

Caption: Structural information for Psilocin-d6.

Q2: I've observed a loss of isotopic purity in my Psilocin-d6 internal standard. What are the likely causes?

Answer: While direct exchange of the N-CD3 groups is highly unlikely, a perceived loss of isotopic purity can arise from several sources. It's important to differentiate between true deuterium exchange and other analytical artifacts.

-

Underlying Chemical Instability of Psilocin: Psilocin itself is an inherently unstable molecule, prone to oxidation, especially at neutral or basic pH and when exposed to light and oxygen.[1] Degradation of the Psilocin-d6 molecule can lead to a decrease in its signal intensity, which might be misinterpreted as a loss of isotopic purity if not carefully evaluated. The degradation products will have different mass-to-charge ratios.

-

Presence of Undeuterated Impurities: The commercial synthesis of deuterated standards is never 100% complete. Your Psilocin-d6 standard will contain a small percentage of d0 to d5 isotopologues. It is essential to have a certificate of analysis for your standard to know its isotopic enrichment. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) recommend that the isotopic purity of a stable isotope-labeled internal standard be as high as possible to avoid interference.[2]

-

Cross-Interference in Mass Spectrometry: If the mass spectrometer resolution is insufficient, the isotopic peaks of the analyte (unlabeled psilocin) and the internal standard (Psilocin-d6) may overlap. This is particularly relevant if your analyte concentration is very high.

-

Contamination: Accidental contamination of your Psilocin-d6 stock solution with unlabeled psilocin can also lead to an apparent decrease in isotopic purity.

Caption: Workflow for preparing stable Psilocin-d6 stock solutions.

Protocol 2: Validated Solid-Phase Extraction (SPE) of Psilocin from Human Plasma

This protocol is adapted from a validated method for the quantification of psilocin in plasma and is suitable for use with Psilocin-d6 as an internal standard. [3][4] Materials:

-

Mixed-mode SPE cartridges

-

Human plasma samples

-

Psilocin-d6 working solution

-

Ascorbic acid

-

Methanol

-

Deionized water

-

Ammonium hydroxide

-

Ethyl acetate

-

LC-MS grade mobile phase for reconstitution

Procedure:

-

Thaw plasma samples on ice.

-

To 1 mL of plasma, add the appropriate volume of Psilocin-d6 working solution and a small amount of ascorbic acid to prevent oxidation.

-

Vortex briefly.

-

Condition the SPE cartridge with methanol followed by deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with deionized water, followed by a mild organic solvent (e.g., 10% methanol in water).

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the psilocin and Psilocin-d6 with a solution of ethyl acetate containing 2% ammonium hydroxide.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the residue in mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for SPE of psilocin from human plasma.

References

-

U.S. Department of Justice. (n.d.). Methods. Retrieved from [Link]

- Lindenblatt, H., et al. (1998). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability.

- Grieshaber, A. F., Moore, K. A., & Levine, B. (2001). The detection of psilocin in human urine. Journal of Forensic Sciences, 46(3), 627-630.

- Gotvaldová, K., et al. (2021).

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

- Beug, M. W., & Bigwood, J. (1982). Psilocybin and psilocin levels in twenty species from seven genera of wild mushrooms in the Pacific Northwest, U.S.A. Journal of Ethnopharmacology, 5(3), 271-285.

- A. F. Grieshaber, K. A. Moore, B. Levine. (2001). The Detection of Psilocin in Human Urine. Journal of Forensic Sciences.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 29). Psilocin. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2024, from [Link]

- Dolder, P. C., et al. (2017). A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability. Journal of Pharmaceutical and Biomedical Analysis, 134, 17-23.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

- van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(6), 727-733.

-

LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Nuances of Psilocin-d6 Separation: A Technical Support Guide

From the Desk of a Senior Application Scientist:

Welcome to our dedicated technical support center for optimizing the chromatographic separation of Psilocin-d6. As researchers and drug development professionals, you understand the critical importance of robust and reproducible analytical methods. Psilocin, and its deuterated internal standard, Psilocin-d6, are fascinating but chromatographically challenging molecules. Their polar nature, coupled with pH sensitivity, often leads to frustrating issues like poor peak shape, inconsistent retention times, and questionable quantification.

This guide is structured to address the specific hurdles you might encounter. We will move beyond generic advice and delve into the "why" behind the "how," empowering you to troubleshoot effectively and develop truly optimized methods.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My Psilocin-d6 peak is tailing significantly.

Q: I'm observing a broad, tailing peak for Psilocin-d6, even when my other analytes look fine. What's causing this, and how can I fix it?

A: Peak tailing for basic compounds like psilocin is a classic issue in reversed-phase chromatography. The p[1][2]rimary culprit is often secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase. At a [1][3]mobile phase pH above 3.0, these silanol groups can become ionized and interact strongly with basic compounds, leading to the observed tailing.

Un[1]derlying Causality: Psilocin is a tryptamine, a class of monoamine alkaloids containing a basic nitrogen atom. This [4]nitrogen atom becomes protonated at low pH values. While[4] the goal of reversed-phase chromatography is retention based on hydrophobicity, these secondary ionic interactions disrupt this mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.

Solutions:

-

Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 3 or below) is a common and effective strategy. At th[1][4]is pH, the majority of the silanol groups on the stationary phase are protonated and therefore neutral, minimizing the ionic interactions with the positively charged psilocin molecule. Formic acid is a popular choice for mobile phase acidification.

-

[5]Use a Highly Deactivated Column: Modern HPLC columns often feature "end-capping," a process that chemically bonds a small, less-polar group to the residual silanol groups. This effectively shields the basic analytes from these problematic secondary interaction sites. If yo[3]u are using an older column, switching to a more modern, end-capped C18 or a phenyl-based column could significantly improve peak shape.

-

[4]Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mitigate peak tailing. The b[6][7]uffer ions can compete with the analyte for interaction with the charged silanol groups, effectively "masking" them and improving peak symmetry. Ammonium formate is a useful buffer for this purpose.

####[5][6][8] Issue 2: My retention time for Psilocin-d6 is drifting between injections.

Q: I'm seeing inconsistent retention times for Psilocin-d6, making accurate identification and integration difficult. What could be the cause?

A: Retention time instability for pH-sensitive compounds like psilocin often points to an unstable mobile phase pH. Even small fluctuations in pH can alter the ionization state of the analyte, thereby affecting its retention.

Underlying Causality: The retention of an ionizable compound in reversed-phase HPLC is highly dependent on its charge. For a[9] basic compound like psilocin, a slight increase in pH can lead to deprotonation, making it more neutral and thus more retained on a C18 column. Conversely, a slight decrease in pH will increase its positive charge, making it more polar and causing it to elute earlier. If your mobile phase is not adequately buffered, factors like dissolved CO2 from the air can slowly lower the pH over time, leading to a gradual drift in retention.

Solutions:

-

Ensure Adequate Buffering: Use a buffer in your mobile phase and ensure its concentration is sufficient to resist pH changes. A buffer concentration of 10-25 mM is a good starting point.

-

Operate Within the Buffer's Effective Range: Select a buffer system that has a pKa value close to your desired mobile phase pH. A buffer is most effective at resisting pH changes within +/- 1 pH unit of its pKa.

-

Freshly Prepare Mobile Phases: Mobile phases, especially aqueous buffers, should be prepared fresh daily to minimize the risk of pH changes due to atmospheric CO2 absorption or microbial growth.

Issue 3: I suspect my Psilocin-d6 is degrading during analysis.

Q: I'm observing a loss of signal or the appearance of unexpected peaks over a sequence of injections. Could my Psilocin-d6 be degrading?

A: Yes, psilocin is known to be unstable and prone to oxidation, especially in solution and when exposed to light and air. This [10][11][12]degradation can lead to a decrease in the peak area of your target analyte and the emergence of new, unidentified peaks in your chromatogram.

Underlying Causality: The hydroxyl group on the indole ring of psilocin makes it susceptible to oxidation, which can be accelerated by factors like light, elevated temperature, and certain pH conditions. Psilo[11]cin can be enzymatically dephosphorylated to the unstable psilocin, which is readily oxidized to a blue quinoid dye.

So[11]lutions:

-

Protect Samples from Light: Use amber vials or vials stored in a dark autosampler tray to minimize light exposure.

-

Control Temperature: Maintain your samples at a low temperature in the autosampler (e.g., 4-10 °C) to slow down degradation.

-

[13]Use Acidified Solvents for Sample Preparation: Psilocin is generally more stable in acidic conditions. Prepa[14][15]ring your samples and standards in a slightly acidic diluent can help to preserve their integrity. A common practice is to use a diluent that matches the initial mobile phase composition.

-

Analyze Samples Promptly: Due to its instability, it is best to analyze psilocin samples as soon as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for Psilocin-d6 separation?

A1: The optimal mobile phase pH for psilocin separation is typically in the acidic range, generally at or below pH 3. This [4]ensures that the psilocin molecule is fully protonated and that the residual silanol groups on the stationary phase are neutralized, leading to improved peak shape and retention time reproducibility. Many [1][4]successful methods utilize mobile phases acidified with 0.1% to 0.3% formic acid.

Q2[16][17]: What are the best buffer choices for my mobile phase?

A2: For LC-MS applications, volatile buffers are essential. Ammonium formate and ammonium acetate are excellent choices as they are compatible with mass spectrometry and provide good buffering capacity in the acidic pH range. For U[8]V-based detection, non-volatile buffers like phosphate can be used and may offer better peak shapes in some cases, but they are not suitable for LC-MS.

Q3[6]: Should I use a gradient or isocratic elution?

A3: A gradient elution is often preferred for separating psilocin and its related compounds, especially in complex matrices. A gra[5]dient allows for a more efficient elution of compounds with a range of polarities and can help to sharpen peaks. A typical gradient might start with a high aqueous composition to retain the polar psilocin and then ramp up the organic solvent (e.g., acetonitrile or methanol) to elute it from the column.

Q4[5]: Can I use methanol instead of acetonitrile as the organic modifier?

A4: While both methanol and acetonitrile can be used, acetonitrile is often favored for the separation of psilocybin and psilocin. Aceto[5]nitrile generally provides better peak shape for these compounds and has a lower UV cutoff, which can be advantageous for low-wavelength detection.

[8]Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Scouting

This protocol outlines a systematic approach to determine the optimal mobile phase pH for your specific column and analytical system.

-

Prepare a series of aqueous mobile phase buffers at different pH values. For example, prepare 10 mM ammonium formate buffers at pH 2.5, 3.0, 3.5, and 4.0.

-

Prepare your organic mobile phase. This will typically be acetonitrile or methanol.

-

Set up a series of isocratic runs. For each pH value, perform an injection of your Psilocin-d6 standard using a consistent isocratic mobile phase composition (e.g., 80% aqueous buffer: 20% organic).

-

Evaluate the chromatograms. For each pH, assess the peak shape (asymmetry), retention time, and peak area of the Psilocin-d6 peak.

-

Select the optimal pH. The pH that provides the best combination of peak symmetry, reasonable retention, and maximum signal should be chosen for further method development.

Data Presentation

| Mobile Phase pH | Peak Asymmetry (USP Tailing Factor) | Retention Time (min) | Peak Area (arbitrary units) |

| 2.5 | 1.1 | 3.2 | 10,500 |

| 3.0 | 1.0 | 3.5 | 10,800 |

| 3.5 | 1.4 | 4.1 | 10,200 |

| 4.0 | 1.8 | 4.8 | 9,500 |

This is example data and will vary depending on the specific column and conditions used.

Logical Workflow for pH Optimization

Caption: Decision workflow for troubleshooting and optimizing Psilocin-d6 separation.

References

-

Samuelsson, A., Janusson, E., Shah, S., & Roggen, M. (2021). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ChemRxiv. [Link]

-

GenTech Scientific. (2023). TECH TIP: Methods and Instruments for Psilocybin Testing. [Link]

- Beug, M. W., & Bigwood, J. (1981). Analysis of psilocybin and psilocin in mushroom extracts by reversed-phase high performance liquid chromatography.

-

USDTL. (n.d.). Psilocin: An Annotated Bibliography. [Link]

-

Gotvaldová, K., Hájková, K., Borovička, J., Jurok, R., Cihlářová, P., & Kuchař, M. (2021). Rapid quantification of Psilocybin with reversed-phase HPLC and single-wavelength detection. ResearchGate. [Link]

- Ncube, S., Poliwoda, A., Cukrowska, E., Wieczorek, P., & Chimuka, L. (2017). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 70, 123-129.

- Silva, J. P., et al. (2022). Evaluation of a quantitative analytical method for psilocin and psilocybin using HPLC-DAD. Revista de Ciências Farmacêuticas Básica e Aplicada, 43.